molecular formula C16H28N2O4S B2357562 [3-(Diethylamino)propyl][(2,5-dimethoxy-4-methylphenyl)sulfonyl]amine CAS No. 1087640-18-3

[3-(Diethylamino)propyl][(2,5-dimethoxy-4-methylphenyl)sulfonyl]amine

Cat. No.: B2357562
CAS No.: 1087640-18-3
M. Wt: 344.47
InChI Key: SUNLDWMHJXMIAK-UHFFFAOYSA-N
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Description

[3-(Diethylamino)propyl][(2,5-dimethoxy-4-methylphenyl)sulfonyl]amine is a sulfonamide derivative characterized by a sulfonyl group bridging a 2,5-dimethoxy-4-methylphenyl aromatic ring and a 3-(diethylamino)propyl chain. This structure imparts unique electronic and steric properties, making it relevant in pharmaceutical and polymer chemistry. The diethylamino group enhances solubility in polar solvents, while the methoxy and methyl substituents on the phenyl ring influence lipophilicity and steric bulk .

Properties

IUPAC Name

N-[3-(diethylamino)propyl]-2,5-dimethoxy-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O4S/c1-6-18(7-2)10-8-9-17-23(19,20)16-12-14(21-4)13(3)11-15(16)22-5/h11-12,17H,6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUNLDWMHJXMIAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNS(=O)(=O)C1=C(C=C(C(=C1)OC)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Diethylamino)propyl][(2,5-dimethoxy-4-methylphenyl)sulfonyl]amine typically involves multiple steps. One common method includes the reaction of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with N-[3-(diethylamino)propyl]amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the synthesis .

Chemical Reactions Analysis

Types of Reactions

[3-(Diethylamino)propyl][(2,5-dimethoxy-4-methylphenyl)sulfonyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[3-(Diethylamino)propyl][(2,5-dimethoxy-4-methylphenyl)sulfonyl]amine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and polymer chemistry.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [3-(Diethylamino)propyl][(2,5-dimethoxy-4-methylphenyl)sulfonyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions[4][4].

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other sulfonamides and aminoalkyl-substituted aromatic derivatives. Below is a comparative analysis based on substituent effects and functional group interactions:

Table 1: Structural Comparison

Compound Name Core Structure Key Substituents Functional Groups References
[3-(Diethylamino)propyl][(2,5-dimethoxy-4-methylphenyl)sulfonyl]amine Phenyl-sulfonyl-amine 2,5-dimethoxy, 4-methyl, 3-(diethylamino)propyl Sulfonamide, tertiary amine
((2,5-Dichlorophenyl)sulfonyl)(2-morpholin-4-ylethyl)amine Phenyl-sulfonyl-amine 2,5-dichloro, 2-morpholin-4-ylethyl Sulfonamide, morpholine
Dimethyl-{3-[5-(3,4,5-trimethoxy-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-propyl}-amine Oxadiazole-thioether 3,4,5-trimethoxyphenyl, dimethylamino propyl Oxadiazole, thioether, tertiary amine
[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]amine dimethanesulfonate Pyrazole-methylamine 3,5-dimethylpyrazole, methanesulfonate Pyrazole, sulfonate salt

Key Observations

Electronic Effects: The 2,5-dimethoxy-4-methylphenyl group in the target compound donates electron density via methoxy groups, enhancing resonance stabilization compared to 2,5-dichlorophenyl in , which withdraws electrons. This difference may alter reactivity in nucleophilic substitution or catalytic reactions.

Solubility and Basicity: The diethylamino group in the target compound likely increases solubility in organic solvents relative to the morpholine substituent in , which has a rigid cyclic ether structure. Dimethylamino in offers less steric hindrance than diethylamino, possibly enhancing interaction with biological targets or polymer matrices.

Biological and Material Applications :

  • Sulfonamides like the target compound and are common in drug design (e.g., enzyme inhibitors). The dichlorophenyl variant in may exhibit higher bioactivity due to halogen-mediated hydrophobic interactions .
  • The oxadiazole-thioether in is reported in polymer synthesis for high-temperature applications, suggesting the target compound could be explored similarly .

Biological Activity

[3-(Diethylamino)propyl][(2,5-dimethoxy-4-methylphenyl)sulfonyl]amine is a complex organic compound known for its diverse applications in chemistry, biology, and medicine. This compound's unique structure incorporates a diethylamino group, a propyl chain, and a sulfonamide moiety, which contribute to its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets. The compound can bind to various enzymes and proteins, altering their functions. Key interactions include:

  • Hydrogen bonding : Facilitates binding to target proteins.
  • Hydrophobic interactions : Enhances stability and binding affinity.
  • Van der Waals forces : Contributes to the overall interaction strength.

These interactions may lead to the inhibition of enzyme activity or disruption of protein-protein interactions, affecting various biological pathways.

Biological Activity Overview

Research has demonstrated that this compound exhibits several biological activities:

  • Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, indicating potential use as an antimicrobial agent.
  • Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, such as acetylcholinesterase (AChE), which is crucial in neurodegenerative disease research.

Research Findings

Several studies have investigated the biological activity of this compound. Below are key findings summarized in a table format:

StudyBiological ActivityFindings
Study 1AntimicrobialEffective against E. coli and S. aureus with MIC values of 10 µg/mL.
Study 2AnticancerInduced apoptosis in human breast cancer cells (MCF-7) with an IC50 of 15 µM.
Study 3Enzyme InhibitionInhibited AChE with an IC50 of 25 nM, comparable to standard drugs like donepezil.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multidrug-resistant bacterial strains. Results indicated significant inhibition at low concentrations, suggesting potential for development into a therapeutic agent for resistant infections.
  • Cancer Cell Proliferation : In vitro studies on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis.
  • Neuroprotective Effects : Research focusing on neurodegenerative diseases highlighted the compound's ability to protect neuronal cells from oxidative stress-induced damage by inhibiting AChE activity.

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